molecular formula C16H13N5O2S B10872458 4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one

4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B10872458
M. Wt: 339.4 g/mol
InChI Key: LOOVXDBKOFAQQJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one is a complex heterocyclic compound It features a unique structure that combines a methoxyphenyl group with a cyclopenta-thieno-tetrazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a methoxyphenyl-substituted thiophene derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its complex heterocyclic structure, which combines multiple rings and functional groups

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-15-thia-2,3,4,5,7-pentazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one

InChI

InChI=1S/C16H13N5O2S/c1-23-10-7-5-9(6-8-10)20-14(22)13-11-3-2-4-12(11)24-15(13)21-16(20)17-18-19-21/h5-8H,2-4H2,1H3

InChI Key

LOOVXDBKOFAQQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NN=N4)SC5=C3CCC5

Origin of Product

United States

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